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Compound of Interest

Compound Name: BI-847325

Cat. No.: B606096 Get Quote

An In-Depth Technical Guide to BI-847325: A Dual MEK/Aurora Kinase Inhibitor

Core Compound Details
Parameter Value Reference

Molecular Formula C₂₉H₂₈N₄O₂ [1][2][3]

Molecular Weight 464.56 g/mol [1][4]

CAS Number 1207293-36-4 [2][3][4]

Formal Name

3-[3-[[[4-

[(dimethylamino)methyl]phenyl]

amino]phenylmethylene]-2,3-

dihydro-2-oxo-1H-indol-6-yl]-N-

ethyl-2-propynamide

[2][3]

Introduction
BI-847325 is an orally bioavailable, ATP-competitive small molecule that functions as a dual

inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[5][6] This dual

mechanism of action allows it to target two distinct and critical pathways in cancer cell

proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell

growth and division, and the Aurora kinase family, which are key regulators of mitosis.[6]

Preclinical studies have demonstrated its potential in treating a wide range of solid and

hematologic cancers, including those with BRAF and KRAS mutations.[5][7]
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Mechanism of Action
BI-847325's therapeutic potential stems from its ability to simultaneously inhibit two key

families of kinases:

MEK Inhibition: As a component of the MAPK/ERK pathway, MEK is a dual-specificity kinase

that is often upregulated in various cancers.[6] By inhibiting MEK1 and MEK2, BI-847325
prevents the activation of MEK-dependent effector proteins, thereby blocking growth factor-

mediated cell signaling and proliferation.[6]

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitotic checkpoint

control.[6] Their overexpression in many cancer types is linked to uncontrolled cell division.

BI-847325's inhibition of these kinases disrupts the formation of the mitotic spindle, prevents

proper chromosome segregation, and ultimately inhibits cell division.[6]

This dual inhibition is thought to provide a broader therapeutic window and potentially

overcome resistance mechanisms that can arise from targeting a single pathway.[7]

Signaling Pathway
The following diagram illustrates the dual inhibitory action of BI-847325 on the MEK/ERK and

Aurora kinase signaling pathways.
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Dual inhibition of MEK and Aurora kinases by BI-847325.
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Quantitative Data
In Vitro Potency
BI-847325 has demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic

assays, as well as growth-inhibitory effects in various cancer cell lines.

Target/Cell Line Assay Type Value Reference

Human MEK1 IC₅₀ 25 nM [4][8]

Human MEK2 IC₅₀ 4 nM [4][8]

Human Aurora A IC₅₀ 25 nM [4][8]

Xenopus laevis Aurora

B
IC₅₀ 3 nM [4][8]

Human Aurora C IC₅₀ 15 nM [4][8]

A375 (BRAF-mutant

melanoma)
GI₅₀ 7.5 nM [5][8]

Calu-6 (KRAS-mutant

NSCLC)
GI₅₀ 60 nM [5][8]

In Vivo Efficacy in Xenograft Models
Oral administration of BI-847325 has shown significant antitumor activity in various mouse

xenograft models.
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Cancer Model
Mutation
Status

Dosing
Schedule

Outcome Reference

A375 Melanoma BRAF V600E 10 mg/kg, daily
Tumor

regression
[5]

Various BRAF-mutant 10 mg/kg, daily
Efficacy

observed
[5]

Various KRAS-mutant 10 mg/kg, daily
Efficacy

observed
[5]

KRAS-mutant

Tumors
KRAS

70 mg/kg, once

weekly

Inhibition of MEK

and Aurora

Kinase

[5]

1205Lu &

1205LuR

Melanoma

BRAF-mutant 75 mg/kg, p.o.
Significant tumor

suppression
[4]

Colorectal,

Gastric,

Mammary,

Pancreatic

Not specified

40 and 80 mg/kg,

once weekly for

3-4 weeks

High activity,

tumor

regressions

[7][9]

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the growth-inhibitory effects of BI-
847325 on cancer cell lines.

Cell Plating: Plate cells at a density of approximately 2,500 cells per well in a 96-well plate

and allow them to adhere overnight.[4]

Compound Treatment: Treat the cells with increasing concentrations of BI-847325 for a

period of 72 hours.[4]

Metabolic Activity Assessment: Measure cell viability using a metabolic indicator such as

Alamar blue reagent, following the manufacturer's instructions.[4]
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Data Analysis: Analyze the concentration-response curves using a four-parameter log-

logistic function to calculate the GI₅₀ values.[1]

Western Blot Analysis
This protocol is used to determine the effect of BI-847325 on protein expression and

phosphorylation levels within the target signaling pathways.

Cell Treatment and Lysis: Treat cells with BI-847325 for a specified duration (e.g., 48 hours).

[10] Subsequently, lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g.,

PVDF).

Immunoblotting: Probe the membrane with primary antibodies against target proteins such

as phospho-ERK, total MEK, phospho-histone H3, and Mcl-1.[10][11]

Detection: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g.,

horseradish peroxidase) and visualize the protein bands using a suitable substrate.

In Vivo Xenograft Study Workflow
The following diagram and protocol describe a typical workflow for evaluating the in vivo

efficacy of BI-847325 in a mouse xenograft model.
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Workflow for in vivo xenograft studies.
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Animal Model: Utilize immunodeficient mice (e.g., nude mice) for the study.[5]

Tumor Implantation: Subcutaneously implant human cancer cells into the mice.

Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then

randomize the animals into different treatment groups (e.g., vehicle control, BI-847325 alone,

combination therapy).

Drug Administration: Administer BI-847325 orally according to the specified dosing schedule

(e.g., 80 mg/kg once a week).[7][12] For combination studies, the other agent (e.g.,

capecitabine) is administered as per its own established protocol.[12]

Monitoring: Regularly measure tumor volumes and monitor the body weight of the animals

as an indicator of toxicity.[4]

Endpoint and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis

(e.g., Western blotting) to confirm target engagement.[11] Calculate metrics such as the

test/control (T/C) ratio to determine antitumor activity.[12]

Combination Therapy
Preclinical studies have shown that BI-847325 has a synergistic effect when combined with

other chemotherapeutic agents. Notably, its combination with capecitabine has demonstrated

enhanced antitumor activity in colorectal, gastric, and triple-negative mammary cancer models,

leading to outcomes ranging from tumor stasis to complete remission.[7][9] This suggests a

promising avenue for clinical development, particularly in these cancer types.

Conclusion
BI-847325 is a potent dual inhibitor of MEK and Aurora kinases with significant preclinical

activity across a broad range of cancer models. Its unique mechanism of targeting two distinct

oncogenic pathways provides a strong rationale for its continued investigation as a potential

cancer therapeutic, both as a monotherapy and in combination with other agents. Further

clinical studies are necessary to fully elucidate its safety and efficacy profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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